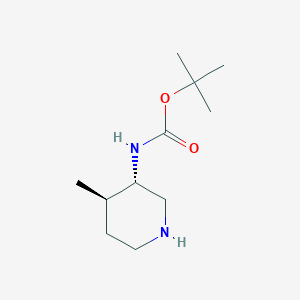

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

Übersicht

Beschreibung

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine and is known for its unique chemical properties, including its ability to act as a protecting group for amines during chemical synthesis. This compound is commonly used in the pharmaceutical and chemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: tert-Butyl chloroformate and 4-methylpiperidine.

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Catalyst: A base such as triethylamine (TEA) or pyridine.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate has been investigated for its potential as a multitarget drug in the treatment of Alzheimer's disease. Research indicates that it exhibits both β-secretase and acetylcholinesterase inhibitory activities, which are crucial for preventing the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

In Vivo Studies

In vivo studies involving scopolamine-induced models of Alzheimer's disease have shown that this compound can mitigate cognitive decline, although its efficacy compared to established treatments like galantamine remains under investigation . The compound was administered at a dosage of 4 mg/kg in animal models, demonstrating some degree of cognitive preservation.

Synthetic Route

The synthesis typically employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) and N-hydroxybenzotriazole (HoBt), which facilitate the formation of the desired carbamate linkage while minimizing by-product formation .

Case Studies and Research Findings

Several studies have documented the effects of this compound on neurodegenerative models:

These findings highlight the compound's potential as a therapeutic agent in neurodegenerative diseases, warranting further exploration through clinical trials.

Wirkmechanismus

The mechanism of action of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, regenerating the free amine.

Vergleich Mit ähnlichen Verbindungen

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl carbamate: A simpler carbamate derivative used for similar protecting group applications.

Boc-protected amines: Commonly used protecting groups in peptide synthesis.

Fmoc-protected amines: Another protecting group used in solid-phase peptide synthesis.

The uniqueness of this compound lies in its specific structure, which provides unique steric and electronic properties, making it suitable for specialized applications in organic synthesis.

Biologische Aktivität

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 214.31 g/mol. The compound features a tert-butyl group and a 4-methylpiperidine moiety linked through a carbamate functional group, contributing to its lipophilicity and ability to penetrate biological membranes effectively.

This compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. Preliminary studies suggest that it may exhibit serotonin reuptake inhibition , which is a mechanism commonly associated with antidepressant activity.

Binding Affinity Studies

Interaction studies indicate that this compound may bind to serotonin receptors, potentially influencing mood-regulating pathways. This interaction is crucial for understanding its antidepressant properties and overall pharmacological profile.

Antidepressant Potential

Research indicates that compounds similar to this compound have been linked to serotonin reuptake inhibition, suggesting potential antidepressant properties. This aligns with the growing interest in developing new antidepressants that target serotonin pathways.

Neuroprotective Effects

In addition to its potential antidepressant activity, there is evidence suggesting that the compound may have neuroprotective effects. Studies on related compounds have shown that they can protect neurons from oxidative stress and promote neuronal survival in various models of neurodegeneration .

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that related compounds could significantly reduce oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides, indicating potential applications in Alzheimer's disease treatment .

- Another investigation focused on the compound's ability to modulate inflammatory responses in astrocytes, which are critical for maintaining homeostasis in the central nervous system .

- Animal Models :

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Structure | Different cyclic amine; potential different biological activity |

| Tert-butyl N-{(3R)-5-methylpiperidin-3-yl}carbamate | Structure | Variation in chirality; may affect binding affinity |

| Tert-butyl N-(1-methylpiperidin-4-yl)carbamate | Structure | Variation in piperidine structure; altered pharmacological properties |

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAAVGHNGCRJNY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.